2,6-Diisobutylaniline
CAS No.: 957761-25-0
Cat. No.: VC3960688
Molecular Formula: C14H23N
Molecular Weight: 205.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 957761-25-0 |
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Molecular Formula | C14H23N |
Molecular Weight | 205.34 g/mol |
IUPAC Name | 2,6-bis(2-methylpropyl)aniline |
Standard InChI | InChI=1S/C14H23N/c1-10(2)8-12-6-5-7-13(14(12)15)9-11(3)4/h5-7,10-11H,8-9,15H2,1-4H3 |
Standard InChI Key | PSIJIENWURFNAS-UHFFFAOYSA-N |
SMILES | CC(C)CC1=C(C(=CC=C1)CC(C)C)N |
Canonical SMILES | CC(C)CC1=C(C(=CC=C1)CC(C)C)N |
Introduction
Chemical Structure and Fundamental Properties
2,6-Diisobutylaniline (C₁₄H₂₃N) features a benzene ring with an amino group (-NH₂) at the 1-position and two isobutyl (-CH₂CH(CH₃)₂) groups at the 2 and 6 positions. The branched isobutyl substituents create significant steric hindrance, influencing reactivity and intermolecular interactions. Key properties inferred from structural analogs include:
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Molecular Weight: 209.34 g/mol
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Boiling Point: ~250–260°C (estimated based on homologous compounds)
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Density: ~0.92–0.95 g/cm³ (similar to 2,6-diisopropylaniline) .
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Solubility: Low water solubility (<0.2 g/L), with higher solubility in organic solvents like toluene or dichloromethane .
The compound’s lipophilicity (LogP ≈ 3–4) enhances its compatibility with hydrophobic matrices, a trait exploited in polymer and coordination chemistry .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2,6-diisobutylaniline typically involves Friedel-Crafts alkylation or Ullmann-type coupling:
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Friedel-Crafts Alkylation:
Aniline reacts with isobutyl chloride or bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds under reflux in an inert atmosphere to minimize oxidation:Yields are moderate (~50–70%), with purification via vacuum distillation or column chromatography.
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Ullmann Coupling:
A palladium-catalyzed coupling between aniline and isobutyl halides offers better regioselectivity but requires higher temperatures and specialized ligands .
Industrial Scalability
Industrial production employs continuous-flow reactors to optimize temperature and residence time, enhancing yield (>85%) and reducing byproducts. Catalytic systems using FeCl₃ or zeolites are preferred for their recyclability and low environmental impact .
Physicochemical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz):
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Aromatic protons: δ 6.7–7.1 ppm (multiplet, 3H).
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Isobutyl methyl groups: δ 0.9–1.1 ppm (doublet, 12H).
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FT-IR: N-H stretch at ~3400 cm⁻¹, C-H (aromatic) at ~3050 cm⁻¹, and C-N at ~1250 cm⁻¹ .
Thermal Stability
Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset at ~200°C, with complete degradation by 400°C under nitrogen .
Applications in Materials Science and Catalysis
Polymer Additives
2,6-Diisobutylaniline derivatives enhance polyurethane (PU) mechanical properties:
Property | Control PU | PU with 2,6-Diisobutylaniline Derivative |
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Tensile Strength (MPa) | 25 | 35 |
Elongation at Break (%) | 300 | 400 |
The bulky substituents improve crosslinking density and thermal stability .
Coordination Chemistry
The amine serves as a precursor for Schiff-base ligands used in transition-metal catalysis. For example, condensation with salicylaldehyde forms ligands for Cu(II) complexes active in oxidation reactions .
Compound | MIC (µg/mL) against S. aureus |
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2,6-Diethylaniline | 25–50 |
2,6-Diisobutylaniline | 50–100 (estimated) |
The mechanism likely involves membrane disruption via hydrophobic interactions.
Anticancer Research
Derivatives of 2,6-diisobutylaniline show promise in preliminary cytotoxicity assays:
Derivative | IC₅₀ (µM) against MCF-7 |
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Parent Compound | >100 |
Nitro-substituted | 15 |
Nitro groups enhance electron affinity, potentially interfering with DNA replication .
Future Directions
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Catalyst Design: Exploiting steric bulk for asymmetric catalysis.
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Drug Delivery: Functionalization for targeted anticancer agents.
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Green Synthesis: Developing solvent-free alkylation methods.
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